molecular formula C11H16N2O6 B14805082 2,3-Dihydroxybutanedioic acid;1-pyridin-2-ylethanamine

2,3-Dihydroxybutanedioic acid;1-pyridin-2-ylethanamine

Cat. No.: B14805082
M. Wt: 272.25 g/mol
InChI Key: CKUBHJSUJRDOFY-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutanedioic acid;1-pyridin-2-ylethanamine is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid and 1-pyridin-2-ylethanamine. 2,3-Dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and pharmaceutical industries. 1-Pyridin-2-ylethanamine, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid. The reaction is carried out in the presence of a strong oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions .

1-Pyridin-2-ylethanamine can be synthesized through various methods, including the reduction of 2-cyanopyridine using hydrogen in the presence of a metal catalyst such as palladium on carbon . Another method involves the reaction of pyridine with ethylene oxide in the presence of a base .

Industrial Production Methods

Industrial production of 2,3-dihydroxybutanedioic acid often involves the fermentation of glucose by certain strains of fungi, such as Aspergillus niger. This method is preferred due to its cost-effectiveness and high yield .

1-Pyridin-2-ylethanamine is produced industrially through the catalytic hydrogenation of 2-cyanopyridine. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate . Reduction of 2,3-dihydroxybutanedioic acid can yield dihydroxybutanediol . Esterification with alcohols in the presence of an acid catalyst produces tartaric esters .

1-Pyridin-2-ylethanamine undergoes typical amine reactions such as acylation, alkylation, and condensation. It can react with acyl chlorides to form amides, with alkyl halides to form secondary or tertiary amines, and with aldehydes or ketones to form imines .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas, palladium on carbon

    Esterification: Alcohols, acid catalysts

    Acylation: Acyl chlorides

    Alkylation: Alkyl halides

    Condensation: Aldehydes, ketones

Major Products

    Oxidation of 2,3-Dihydroxybutanedioic acid: Oxalic acid

    Reduction of 2,3-Dihydroxybutanedioic acid: Dihydroxybutanediol

    Esterification of 2,3-Dihydroxybutanedioic acid: Tartaric esters

    Acylation of 1-Pyridin-2-ylethanamine: Amides

    Alkylation of 1-Pyridin-2-ylethanamine: Secondary or tertiary amines

    Condensation of 1-Pyridin-2-ylethanamine: Imines

Scientific Research Applications

2,3-Dihydroxybutanedioic acid is extensively used in the food industry as an acidulant and antioxidant. It is also used in the pharmaceutical industry to improve the stability and solubility of drugs . In the field of chemistry, it serves as a chiral resolving agent for the separation of enantiomers .

1-Pyridin-2-ylethanamine is used in medicinal chemistry for the synthesis of various pharmaceuticals, including antihistamines and antidepressants. It also finds applications in organic synthesis as a building block for the preparation of more complex molecules.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid involves its ability to donate protons (H+) due to the presence of carboxylic acid groups. This property makes it an effective acidulant and buffering agent. In biological systems, it participates in metabolic pathways such as the Krebs cycle.

1-Pyridin-2-ylethanamine exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes. It can act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybutanedioic acid: Similar compounds include malic acid, citric acid, and oxalic acid. These compounds share similar acidic properties and are used in similar applications.

    1-Pyridin-2-ylethanamine: Similar compounds include 2-pyridylethylamine, 3-pyridylethylamine, and 4-pyridylethylamine. These compounds have similar structures and exhibit comparable chemical reactivity.

Uniqueness

2,3-Dihydroxybutanedioic acid is unique due to its chiral nature, which allows it to exist in multiple stereoisomeric forms. This property is exploited in chiral resolution processes. 1-Pyridin-2-ylethanamine is unique due to its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;1-pyridin-2-ylethanamine

InChI

InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

CKUBHJSUJRDOFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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